molecular formula C17H15BrN4S B11989454 3-methyl-6-(4-phenylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide CAS No. 69560-94-7

3-methyl-6-(4-phenylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide

Cat. No.: B11989454
CAS No.: 69560-94-7
M. Wt: 387.3 g/mol
InChI Key: NHRPFDJLCDXQLC-UHFFFAOYSA-N
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Description

3-methyl-6-(4-phenylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide is a heterocyclic compound that belongs to the class of triazolothiadiazines.

Preparation Methods

The synthesis of 3-methyl-6-(4-phenylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide can be achieved through a one-pot catalyst-free procedure at room temperature. This method involves the reaction of dibenzoylacetylene with triazole derivatives, resulting in excellent yields . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the consistency and purity of the final product.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-methyl-6-(4-phenylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide involves its interaction with specific molecular targets and pathways. The compound’s hydrogen bond accepting and donating characteristics allow it to make specific interactions with different target receptors . This interaction can lead to the inhibition of enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, among others .

Properties

CAS No.

69560-94-7

Molecular Formula

C17H15BrN4S

Molecular Weight

387.3 g/mol

IUPAC Name

3-methyl-6-(4-phenylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide

InChI

InChI=1S/C17H14N4S.BrH/c1-12-18-19-17-21(12)20-16(11-22-17)15-9-7-14(8-10-15)13-5-3-2-4-6-13;/h2-10H,11H2,1H3;1H

InChI Key

NHRPFDJLCDXQLC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(CS2)C3=CC=C(C=C3)C4=CC=CC=C4.Br

Origin of Product

United States

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